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Introduction
GSK-1440115 is a potent and selective antagonist of the Urotensin II (UT) receptor, a G

protein-coupled receptor (GPCR) implicated in a range of physiological processes, particularly

in the cardiovascular and respiratory systems.[1][2] Urotensin II (U-II) is recognized as one of

the most potent endogenous vasoconstrictors, and its receptor, UT, has emerged as a

promising therapeutic target for conditions such as asthma, hypertension, and heart failure.[1]

This technical guide provides a comprehensive overview of the pharmacological profile of

GSK-1440115, including its mechanism of action, binding affinity, in vitro and in vivo effects,

and pharmacokinetic properties. Detailed experimental methodologies for key assays are also

provided to facilitate further research and development.

Mechanism of Action
GSK-1440115 functions as a competitive antagonist at the Urotensin II receptor.[1] By binding

to the UT receptor, it blocks the binding of the endogenous ligand Urotensin II, thereby

inhibiting the downstream signaling cascades initiated by U-II. The primary signaling pathway

of the UT receptor involves its coupling to Gαq/11 proteins.[1] Activation of Gαq/11 leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C

(PKC).[1] These events culminate in various cellular responses, including smooth muscle
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contraction, cell proliferation, and hypertrophy.[1][2] GSK-1440115 effectively abrogates these

U-II-mediated effects.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for GSK-1440115, providing a clear

comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of GSK-1440115

Species Receptor Type pKi

Human Recombinant UT 7.34 - 8.64[1]

Monkey Recombinant UT 7.34 - 8.64[1]

Cat Recombinant UT 7.34 - 8.64[1]

Rat Recombinant UT 7.34 - 8.64[1]

Mouse Recombinant UT 7.34 - 8.64[1]

Human (native) SJRH30 cells 7.34 - 8.64[1]

Table 2: Functional Antagonism of GSK-1440115

Assay Species/Cell Line Parameter Value

U-II-induced

vasoconstriction

Rat, Cat, hUT

transgenic mouse

arteries

pA2/pKb 5.59 - 7.71[1]

U-II-induced

proliferation

Human Aortic Smooth

Muscle Cells

(HASMCs)

IC50 82.3 nM[1]

Table 3: Pharmacokinetic Parameters of GSK-1440115 in Humans (750 mg single oral dose

with food)
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Parameter Value

Time to Maximal Concentration (Tmax) 2 - 6 hours[1]

Terminal Half-life (t1/2) Approximately 2 hours[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

representative of standard pharmacological assays and can be adapted for specific research

needs.

Radioligand Binding Assay for UT Receptor Affinity (pKi
Determination)
Objective: To determine the binding affinity of GSK-1440115 for the Urotensin II receptor using

a competitive radioligand binding assay.

Materials:

Cell membranes prepared from a cell line recombinantly expressing the human UT receptor

(e.g., HEK293 or CHO cells).

Radioligand: [125I]-Urotensin II.

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, ice-cold.

GSK-1440115 stock solution (in DMSO).

Non-specific binding control: High concentration of unlabeled Urotensin II (e.g., 1 µM).

96-well filter plates (e.g., Millipore Multiscreen).

Scintillation fluid and a microplate scintillation counter.

Procedure:
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Prepare serial dilutions of GSK-1440115 in binding buffer.

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding

control, or 50 µL of the GSK-1440115 dilution.

Add 50 µL of the radioligand ([125I]-Urotensin II) at a concentration close to its Kd value to

each well.

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g.,

10-20 µg) to each well.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum

manifold.

Wash the filters three times with 200 µL of ice-cold wash buffer.

Allow the filters to dry, then add scintillation fluid to each well.

Quantify the radioactivity in each well using a microplate scintillation counter.

Calculate the specific binding and plot the percentage of specific binding against the

logarithm of the GSK-1440115 concentration.

Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using

the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Cell Proliferation Assay (IC50 Determination)
Objective: To determine the inhibitory effect of GSK-1440115 on Urotensin II-induced

proliferation of human aortic smooth muscle cells (HASMCs).

Materials:

Human Aortic Smooth Muscle Cells (HASMCs).
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Cell culture medium (e.g., SmGM-2).

Fetal Bovine Serum (FBS).

Urotensin II.

GSK-1440115 stock solution (in DMSO).

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

96-well cell culture plates.

Plate reader (spectrophotometer or luminometer).

Procedure:

Seed HASMCs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and

allow them to adhere overnight.

Starve the cells in serum-free medium for 24 hours to synchronize their growth phase.

Prepare serial dilutions of GSK-1440115 in serum-free medium.

Pre-incubate the cells with the different concentrations of GSK-1440115 for 1 hour.

Stimulate the cells with a fixed concentration of Urotensin II (e.g., 50 nM) in the presence of

GSK-1440115. Include control wells with no treatment, U-II alone, and GSK-1440115 alone.

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for color or signal development.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of inhibition of U-II-induced proliferation for each concentration of

GSK-1440115.
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Plot the percentage of inhibition against the logarithm of the GSK-1440115 concentration

and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Urotensin II signaling

pathway and a general workflow for the pharmacological characterization of GSK-1440115.
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Caption: Urotensin II Signaling Pathway and Antagonism by GSK-1440115.
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Caption: General Workflow for the Pharmacological Characterization of GSK-1440115.
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Clinical Development and Safety
GSK-1440115 has undergone Phase I clinical trials in healthy volunteers and patients with

asthma.[1][3][4] Single oral doses of up to 750 mg were found to be safe and well-tolerated.[1]

The pharmacokinetic profile showed a high degree of variability following oral dosing.[1] A

marked food effect was observed at a 50 mg dose.[1] In a Phase Ib study in asthmatic patients,

a single 750 mg dose of GSK-1440115 did not result in bronchodilation or protect against

methacholine-induced bronchospasm, suggesting that acute UT receptor antagonism may not

be an effective treatment for acute asthma symptoms.[1][3]

Conclusion
GSK-1440115 is a well-characterized, potent, and selective Urotensin II receptor antagonist. Its

pharmacological profile, established through a series of in vitro and in vivo studies,

demonstrates clear competitive antagonism at the UT receptor. While early clinical trials in

asthma did not show acute bronchodilatory effects, the role of the Urotensin II system in

chronic inflammatory and fibrotic diseases suggests that UT receptor antagonists like GSK-
1440115 may hold therapeutic potential in other indications. The data and methodologies

presented in this guide provide a solid foundation for further investigation into the therapeutic

applications of this compound and the broader field of Urotensin II receptor modulation.
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To cite this document: BenchChem. [Pharmacological Profile of GSK-1440115: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672353#pharmacological-profile-of-gsk-1440115]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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